molecular formula C10H7ClN2O B258852 2-Chlorophenyl 2-pyrimidinyl ether

2-Chlorophenyl 2-pyrimidinyl ether

Cat. No.: B258852
M. Wt: 206.63 g/mol
InChI Key: TXZIOXBOHVTFQG-UHFFFAOYSA-N
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Description

2-Chlorophenyl 2-pyrimidinyl ether (molecular formula: C₁₀H₇ClN₂O, molecular weight: 206.63 g/mol) is a heteroaromatic compound featuring a pyrimidine ring linked via an ether bond to a 2-chlorophenyl group. Pyrimidine derivatives are widely studied due to their roles in pharmaceuticals, agrochemicals, and materials science. The 2-chlorophenyl substituent introduces steric and electronic effects that influence reactivity, solubility, and biological activity.

Properties

Molecular Formula

C10H7ClN2O

Molecular Weight

206.63 g/mol

IUPAC Name

2-(2-chlorophenoxy)pyrimidine

InChI

InChI=1S/C10H7ClN2O/c11-8-4-1-2-5-9(8)14-10-12-6-3-7-13-10/h1-7H

InChI Key

TXZIOXBOHVTFQG-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)OC2=NC=CC=N2)Cl

Canonical SMILES

C1=CC=C(C(=C1)OC2=NC=CC=N2)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

5-(4-Chlorophenyl)-2-pyrimidinyl 2,3-dimethylphenyl ether
  • Molecular Formula : C₁₈H₁₅ClN₂O
  • Molecular Weight : 310.78 g/mol
  • Key Features : A 4-chlorophenyl group attached to the pyrimidine ring at position 5, with a 2,3-dimethylphenyl ether at position 2.
  • The 2,3-dimethylphenyl ether introduces steric hindrance, reducing rotational freedom and possibly affecting binding interactions. Purity is reported as ≥95% .
{6-[(4-Chlorophenyl)sulfanyl]-2-phenyl-4-pyrimidinyl}methyl methyl ether
  • Molecular Formula : C₁₈H₁₅ClN₂OS
  • Molecular Weight : 342.8 g/mol
  • Key Features : A sulfanyl (-S-) linkage at position 6 of the pyrimidine ring and a methyl ether at position 3.
  • Purity is ≥95% .
N-(2-Chlorophenyl)-2-(4,6-dimethylpyrimidin-2-ylsulfanyl)acetamide
  • Molecular Formula : C₁₄H₁₄ClN₃OS₂
  • Molecular Weight : 339.86 g/mol
  • Key Features : A sulfanyl-linked 4,6-dimethylpyrimidine and an acetamide group bound to a 2-chlorophenyl ring.
  • Impact : The acetamide moiety introduces hydrogen-bonding sites, which could improve biological activity. The sulfanyl group may facilitate redox reactivity, differing from ether-based analogs .

Data Table: Key Properties of Comparable Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Positions Functional Groups Purity (%)
2-Chlorophenyl 2-pyrimidinyl ether (Target) C₁₀H₇ClN₂O 206.63 2-Chlorophenyl, 2-pyrimidinyl Ether N/A
5-(4-Chlorophenyl)-2-pyrimidinyl 2,3-dimethylphenyl ether C₁₈H₁₅ClN₂O 310.78 4-Chlorophenyl (pyrimidine C5), 2-pyrimidinyl ether Ether ≥95
{6-[(4-Chlorophenyl)sulfanyl]-2-phenyl-4-pyrimidinyl}methyl methyl ether C₁₈H₁₅ClN₂OS 342.8 4-Chlorophenyl sulfanyl (C6), methyl ether (C4) Sulfanyl, ether ≥95
N-(2-Chlorophenyl)-2-(4,6-dimethylpyrimidin-2-ylsulfanyl)acetamide C₁₄H₁₄ClN₃OS₂ 339.86 2-Chlorophenyl, pyrimidinyl sulfanyl (C2) Sulfanyl, acetamide N/A

Research Findings and Trends

Sulfanyl groups (e.g., in ) increase electron density and polarizability relative to ethers, favoring nucleophilic substitution reactions .

Biological Relevance :

  • Pyrimidinyl ethers with chlorophenyl groups are explored as precursors for bioactive molecules. For example, sulfanyl-linked pyrimidines in show promise in agrochemical applications due to their thiophilicity.
  • Methyl ethers (e.g., ) may enhance blood-brain barrier penetration in drug design due to increased lipophilicity .

Synthetic Considerations :

  • Ether bonds are typically synthesized via nucleophilic aromatic substitution (SNAr) or Ullmann coupling, while sulfanyl groups often require thiol-disulfide chemistry .
  • Steric hindrance from substituents like 2,3-dimethylphenyl () can complicate synthesis, necessitating optimized catalysts or elevated temperatures .

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